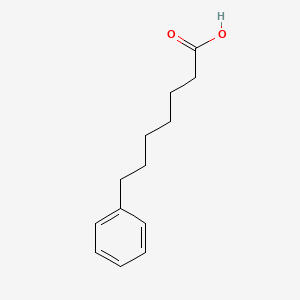

7-Phenylheptanoic acid

描述

Overview of Phenylalkanoic Acid Compounds in Academic Inquiry

Phenylalkanoic acids, also known as arylalkanoic acids, are a class of organic compounds characterized by a phenyl group attached to a carboxylic acid through an alkane chain. chemicalbull.com These molecules are prevalent in nature and are also synthesized in laboratories for a multitude of applications. chemicalbull.com Natural sources of short-chain ω-phenylalkanoic acids include plant fragrances, propolis, and mammalian exocrine secretions, with phenylacetic acid and 3-phenylpropanoic acid being notable examples. wikipedia.orggerli.com Longer-chain versions, such as 13-phenyltridecanoic acid, have been identified as major components in the seed lipids of plants from the Araceae family. wikipedia.org In fact, a systematic study of this plant family revealed the presence of odd-carbon-numbered ω-phenylalkanoic acids from C7 to C23. wikipedia.org

The scientific interest in phenylalkanoic acids stems from their diverse biological activities and their utility as building blocks in organic synthesis. chemicalbull.com For instance, some phenylalkanoic acids exhibit anti-inflammatory, analgesic, and antipyretic properties, with well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) belonging to this class. chemicalbull.com Their unique structure allows for a variety of chemical reactions, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbull.com The metabolism of these compounds, particularly through pathways like β-oxidation, is a subject of research to understand how they generate biologically active or inactive intermediates. tandfonline.com

Research Trajectories and Interdisciplinary Significance of 7-Phenylheptanoic Acid

This compound, a member of the phenylalkanoic acid family with a seven-carbon aliphatic chain, has emerged as a compound of significant interest in biochemical and medical research. ontosight.ai Its structure, consisting of a phenyl group attached to a heptanoic acid backbone, allows it to interact with various enzymes and proteins, thereby influencing metabolic pathways. Classified as a medium-chain fatty acid, this compound is characterized by its hydrophobic nature, rendering it soluble in organic solvents but poorly soluble in water. ontosight.ainih.gov

Recent research has particularly highlighted the potential of this compound in the context of renal health. nih.gov Studies have investigated its role in mitigating the progression of chronic kidney disease (CKD). nih.govmdpi.com One of the key research findings is the ability of this compound to inhibit tryptophan indole (B1671886) lyase (TIL), a bacterial enzyme that catalyzes the conversion of tryptophan to indole, a precursor to the uremic toxin indoxyl sulfate (B86663). nih.govresearchgate.net By suppressing the production of this toxin, this compound has been shown to reduce circulating levels of indoxyl sulfate and attenuate the decline in renal function in animal models of CKD. nih.govresearchgate.net

To enhance its bioavailability for in vivo studies, researchers have developed formulations such as hydroxypropyl β-cyclodextrin inclusion complexes of this compound. nih.govresearchgate.net Beyond its potential therapeutic applications, this compound also serves as a valuable intermediate in the synthesis of other complex organic molecules, including amino acid derivatives and heterocyclic compounds. lookchem.comfishersci.ptchemshuttle.comfishersci.pt This dual role as a potential therapeutic agent and a synthetic intermediate underscores its interdisciplinary significance, bridging chemistry, biochemistry, and medicine.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Melting Point | ~20 °C |

| Boiling Point | 147–150 °C at 0.4 mmHg; 356.5 °C at 760 mmHg |

| Density | 1.034 g/cm³ |

| Water Solubility | Insoluble |

| LogP | 3.26420 - 3.83 |

| pKa | 4.77±0.10 (Predicted) |

Data sourced from references nih.govlookchem.comfishersci.ptsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

7-phenylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSXKFNTWOIGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334519 | |

| Record name | 7-Phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40228-90-8 | |

| Record name | 7-Phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Phenylheptanoic Acid and Its Structural Analogues

Chemical Synthesis of 7-Phenylheptanoic Acid

The laboratory-scale synthesis of this compound can be achieved through several established protocols, each with distinct advantages and considerations. The primary routes involve the hydrogenation of unsaturated precursors, the reduction of keto-acid derivatives, and the hydrolysis of corresponding esters.

Established Laboratory-Scale Synthesis Protocols

Several reliable methods for the synthesis of this compound have been documented. These protocols generally fall into three main categories:

Hydrogenation of (E)-7-phenylhept-4-enoic acid: This method involves the catalytic hydrogenation of an unsaturated precursor. The process typically utilizes a palladium on activated carbon (5%-palladium/activated carbon) catalyst under a hydrogen atmosphere. The reaction is carried out under pressure (e.g., 2068.65 Torr) to achieve complete saturation of the double bond, yielding this compound. This approach can achieve a yield of up to 100%. google.com

Reduction of 6-benzoylhexanoic acid: This pathway involves the reduction of a ketone functional group. Common reduction methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are effective for converting the aryl-alkyl ketone to the corresponding alkane. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.com The Clemmensen reduction is particularly suitable for substrates stable in strongly acidic conditions, while the Wolff-Kishner reduction is preferred for base-stable, acid-sensitive molecules. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org A typical procedure for the reduction of the related 6-benzoylhexanoic acid involves using hydrogen gas with a palladium on activated charcoal catalyst in an ethanol (B145695) solvent at 65°C for 24 hours under atmospheric pressure, resulting in a 99% yield. google.com

Hydrolysis of this compound methyl ester: This straightforward method involves the saponification of the methyl ester of this compound. The reaction is typically carried out using a base, such as sodium hydroxide (B78521), in a solvent system like a mixture of tetrahydrofuran (B95107) and water at room temperature (20°C). google.com This process efficiently cleaves the ester bond to yield the carboxylic acid with a reported yield of 97%. google.com

Table 1: Comparison of Established Synthesis Protocols for this compound

| Starting Material | Reagents and Conditions | Reported Yield |

|---|---|---|

| (E)-7-phenylhept-4-enoic acid | H₂, 5%-palladium/activated carbon, 2068.65 Torr | 100% |

| 6-benzoylhexanoic acid | H₂, palladium on activated charcoal, ethanol, 65°C, 24h, atmospheric pressure | 99% |

| This compound methyl ester | Sodium hydroxide, tetrahydrofuran, water, 20°C | 97% |

Advanced Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation.

For catalytic hydrogenation , several factors can be adjusted for optimization. The choice of catalyst support (e.g., alumina, silica (B1680970) gel, activated carbon) and the active metal loading can significantly impact catalytic activity. google.comcatalysts.com Reaction temperature and hydrogen pressure are critical variables; higher pressures and temperatures can increase the reaction rate but may also lead to side reactions if not carefully controlled. google.comgoogle.commdpi.com The use of catalyst promoters or adjunct catalysts, such as copper chromite with a nickel catalyst, can enhance hydrogenation efficiency, allowing for milder reaction conditions and reduced catalyst loading. google.com Pre-hydrogenation of the catalyst can also improve performance by ensuring the active sites are saturated with hydrogen, which can be particularly beneficial in preventing side reactions like dimerization. arkat-usa.org

In Clemmensen and Wolff-Kishner reductions , optimization strategies focus on managing the harsh reaction conditions. For the Clemmensen reduction, using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride (B1165640) can be more effective for certain ketones. wikipedia.org In the Wolff-Kishner reduction, the Huang Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base followed by distillation of water and excess hydrazine at elevated temperatures (around 200°C), can lead to significantly improved yields and shorter reaction times. wikipedia.org

Derivatization Strategies for this compound

This compound serves as a versatile starting material for the synthesis of various structural analogues through derivatization of its carboxylic acid group.

Synthesis of N-Hydroxyamide Analogues

The synthesis of N-hydroxyamide analogues of this compound can be achieved by coupling the carboxylic acid with hydroxylamine (B1172632) or its derivatives. A general approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with a protected hydroxylamine species like N-(benzoyloxy)amine. The protecting group (e.g., benzoyl) can then be removed under mild basic conditions (e.g., ammonium (B1175870) hydroxide in methanol) to yield the desired N-hydroxyamide. ucf.edu This method has been successfully applied to the synthesis of N-hydroxyamide-containing pseudopeptides and can be adapted for this compound. ucf.edu

Preparation of Oxo-Substituted Phenylheptanoic Acid Derivatives

The introduction of one or more oxo (keto) groups into the heptanoic acid chain of this compound leads to a class of derivatives with distinct chemical properties.

One notable example is the synthesis of 4,7-dioxo-7-phenylheptanoic acid . This compound can be synthesized from acetophenone (B1666503) and furfural (B47365) in a two-step process. The initial reaction between acetophenone and furfural in the presence of sodium hydroxide at room temperature is followed by hydrolysis of the intermediate using acetic acid and hydrochloric acid to yield the final product. asianpubs.org

Another important derivative is 7-oxo-7-phenylheptanoic acid , also known as 6-benzoylhexanoic acid. Its synthesis is a key step in one of the pathways to this compound itself. google.com The industrial production of 7-oxo-7-phenylheptanoic acid can be achieved through the oxidation of this compound using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. innospk.com

Formation of Amino Acid Conjugates and Derivatives

The conjugation of this compound with amino acids creates hybrid molecules with potential applications in drug delivery and peptidomimetic design. The formation of these conjugates typically involves the creation of an amide bond between the carboxylic acid of this compound and the amino group of an amino acid.

A common method for achieving this is through the use of coupling agents such as carbodiimides (e.g., EDC) or N-hydroxysuccinimide (NHS) to activate the carboxyl group of the fatty acid. creative-peptides.com The activated acid then readily reacts with the amine group of the amino acid to form a stable amide linkage. creative-peptides.com For amino acids with other reactive functional groups, protecting groups may be necessary to ensure selective amide bond formation. Solid-phase peptide synthesis (SPPS) techniques can also be employed to conjugate fatty acids to specific amino acids within a peptide chain. creative-peptides.com

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into a molecule can have profound effects on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogues of this compound, where a stereocenter is introduced, is a key area of research. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

One common strategy involves the use of chiral auxiliaries , which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, Evans' oxazolidinone auxiliaries can be acylated with a derivative of this compound, followed by a stereoselective alkylation at the α-position to the carbonyl group. Subsequent removal of the auxiliary yields the chiral α-substituted this compound analogue with high enantiomeric excess.

Asymmetric catalysis offers a more atom-economical approach. Chiral metal complexes or organocatalysts can be employed to catalyze reactions such as asymmetric hydrogenation of an unsaturated precursor or the asymmetric alkylation of a prochiral enolate derived from a this compound ester. For example, a chiral rhodium or ruthenium complex can be used for the asymmetric hydrogenation of a double bond within the heptanoic acid chain, leading to a chiral center with a specific configuration. While direct examples for this compound are not abundant in readily available literature, the principles have been successfully applied to similar long-chain fatty acids.

Enzymatic resolution represents another powerful tool for obtaining enantiomerically pure compounds. A racemic mixture of a this compound derivative, such as an ester, can be subjected to hydrolysis by a lipase. These enzymes often exhibit high enantioselectivity, preferentially catalyzing the hydrolysis of one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer).

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, well-established procedures, requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High enantioselectivity, atom-economical, catalyst may be expensive or sensitive. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity, mild reaction conditions, maximum theoretical yield for one enantiomer is 50%. |

Design and Synthesis of Bioactive Mimetics

The design of bioactive mimetics involves creating molecules that can mimic the biological activity of a parent compound, in this case, this compound, often with improved properties such as enhanced potency, selectivity, or metabolic stability. This frequently involves modifying the chemical structure to interact more effectively with a biological target.

A significant area of investigation for phenyl-substituted fatty acids is their activity as modulators of peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that play crucial roles in lipid and glucose metabolism. Analogues of phenylpropanoic acid have been identified as potent dual agonists of PPARα and PPARδ, suggesting that longer-chain derivatives like this compound could also be promising candidates for designing new PPAR modulators for the treatment of metabolic syndrome.

The design of such mimetics often starts with computational modeling to predict the binding of the designed molecules to the ligand-binding domain of the target receptor. The synthesis of these mimetics involves the strategic modification of the this compound scaffold. This can include:

Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can enhance binding affinity and selectivity. For example, the synthesis of analogues with electron-withdrawing or electron-donating groups, or with different substitution patterns, can be achieved through standard aromatic chemistry on a suitable phenyl-containing starting material before or after the construction of the heptanoic acid chain.

Alteration of the Alkyl Chain: The length and rigidity of the alkyl chain can be modified. This might involve synthesizing analogues with shorter or longer chains, or introducing elements of unsaturation or cyclic structures to constrain the conformation.

Replacement of the Carboxylic Acid: The carboxylic acid group is often a key pharmacophore for interacting with biological targets. It can be replaced with other acidic groups, such as a phosphonic acid, or converted to non-acidic bioisosteres to modulate the pharmacokinetic properties of the molecule.

The synthesis of these mimetics follows established organic chemistry routes. For instance, a substituted phenyl ring can be coupled to a heptanoic acid precursor using cross-coupling reactions like the Suzuki or Heck reaction. The carboxylic acid moiety can be derivatized to amides, esters, or other functional groups using standard coupling reagents.

| Mimetic Design Strategy | Rationale | Example Synthetic Approach |

| Phenyl Ring Substitution | To enhance receptor binding and selectivity. | Synthesis starting from a substituted bromobenzene, followed by chain elaboration. |

| Alkyl Chain Modification | To optimize the conformation for receptor binding. | Use of precursors with different chain lengths or containing double bonds or cyclic moieties. |

| Carboxylic Acid Bioisosteres | To improve pharmacokinetic properties or alter binding interactions. | Conversion of the carboxylic acid to a phosphonic acid or a tetrazole ring. |

The biological evaluation of these synthesized mimetics is then carried out using in vitro assays, such as receptor binding assays or cell-based reporter gene assays, to determine their potency and selectivity for the target receptor.

Biochemical Pathways and Metabolic Transformations Involving 7 Phenylheptanoic Acid

Microbial Metabolism and Biodegradation Studies

The microbial degradation of phenylalkanoic acids, including 7-Phenylheptanoic acid, is a critical process in the environmental breakdown of these compounds. While specific enzymatic pathways for this compound are not extensively detailed in the available literature, the degradation routes can be inferred from studies on similar phenylalkanes and fatty acids. The primary mechanism for the decomposition of the alkyl side chain is the β-oxidation pathway.

In microorganisms such as Pseudomonas and Nocardia species, the degradation of phenylalkanes is initiated by the oxidation of the alkyl chain. For this compound, this process would involve a series of enzymatic reactions that sequentially shorten the heptanoic acid chain by two carbon units in each cycle. The key enzymes involved in the β-oxidation spiral are acyl-CoA dehydrogenase, enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase.

The proposed enzymatic decomposition pathway for this compound via β-oxidation is as follows:

Activation: this compound is first activated to its corresponding CoA ester, 7-phenylheptanoyl-CoA, by an acyl-CoA synthetase.

First β-oxidation cycle: 7-phenylheptanoyl-CoA undergoes oxidation, hydration, and thiolysis to yield 5-phenylvaleryl-CoA and acetyl-CoA.

Second β-oxidation cycle: 5-phenylvaleryl-CoA is further metabolized through another round of β-oxidation to produce 3-phenylpropionyl-CoA and another molecule of acetyl-CoA.

Third β-oxidation cycle: 3-phenylpropionyl-CoA is then oxidized to yield benzoyl-CoA and acetyl-CoA.

| Step | Substrate | Key Enzyme Class | Product(s) |

|---|---|---|---|

| Activation | This compound | Acyl-CoA Synthetase | 7-Phenylheptanoyl-CoA |

| β-Oxidation Cycle 1 | 7-Phenylheptanoyl-CoA | β-oxidation enzymes | 5-Phenylvaleryl-CoA + Acetyl-CoA |

| β-Oxidation Cycle 2 | 5-Phenylvaleryl-CoA | β-oxidation enzymes | 3-Phenylpropionyl-CoA + Acetyl-CoA |

| β-Oxidation Cycle 3 | 3-Phenylpropionyl-CoA | β-oxidation enzymes | Benzoyl-CoA + Acetyl-CoA |

| Central Metabolism | Benzoyl-CoA, Acetyl-CoA | Various | CO2 + H2O |

The formation of secondary metabolites from the microbial metabolism of this compound is not well-documented in scientific literature. Generally, secondary metabolites are synthesized from primary metabolic pathways to perform non-essential functions for the organism, such as defense or signaling. While the degradation of the aromatic ring of compounds like this compound can lead to various intermediates that could potentially be shunted into secondary metabolic pathways, specific examples originating from this compound are not currently reported. Further research is required to identify and characterize any unique secondary metabolites that may be produced during the microbial transformation of this compound.

Role in Biopolymer Biosynthesis

This compound has been identified as a viable substrate for the biosynthesis of aromatic polyhydroxyalkanoates (PHAs) by certain bacteria. PHAs are biodegradable polyesters accumulated by various microorganisms as intracellular carbon and energy reserves nih.govresearchgate.net. The incorporation of aromatic side chains, derived from precursors like this compound, can significantly alter the physical and mechanical properties of the resulting biopolymer.

The bacterium Pseudomonas putida U has been shown to utilize this compound as a carbon source for the production of PHAs containing aromatic monomer units. When fed this compound, P. putida U can produce a random copolymer, poly(3-hydroxy-5-phenylvalerate-co-3-hydroxy-7-phenylheptanoate) or P(3H5PhV-co-3H7PhHp). This occurs because the β-oxidation of this compound yields intermediates, namely 5-phenylvaleryl-CoA and the initial 7-phenylheptanoyl-CoA, which are then converted to their respective (R)-3-hydroxyacyl-CoA precursors and polymerized by PHA synthase. In some instances, P. putida U has also been reported to produce a homopolymer of poly(3-hydroxy-5-phenylvalerate) (P(3H5PhV)) from this compound, suggesting a complete conversion through one cycle of β-oxidation before polymerization nih.gov.

| Bacterial Strain | Substrate | Resulting PHA Monomers | Polymer Type |

|---|---|---|---|

| Pseudomonas putida U | This compound | 3-hydroxy-5-phenylvalerate (3H5PhV) | Homopolymer P(3H5PhV) |

| Pseudomonas putida U | This compound | 3-hydroxy-5-phenylvalerate (3H5PhV) and 3-hydroxy-7-phenylheptanoate (3H7PhHp) | Copolymer P(3H5PhV-co-3H7PhHp) |

To enhance the efficiency and tailor the composition of PHAs derived from aromatic precursors like this compound, genetic and metabolic engineering strategies are employed. These approaches aim to direct the metabolic flux towards PHA biosynthesis and away from competing catabolic pathways nih.gov.

A key strategy involves the manipulation of the β-oxidation pathway. Since β-oxidation is essential for generating the hydroxyacyl-CoA monomers from this compound, its complete blockage would prevent PHA synthesis from this substrate. However, by creating "leaky" mutants with reduced β-oxidation activity, the accumulation of specific intermediates can be controlled, thereby influencing the monomer composition of the resulting PHA. For instance, knocking out or inhibiting specific genes in the β-oxidation cycle can lead to the accumulation of desired monomer precursors.

Metabolic engineering efforts also focus on deleting genes responsible for PHA degradation, such as PHA depolymerase genes, to prevent the simultaneous synthesis and breakdown of the polymer, thus increasing the net accumulation nih.gov. Additionally, optimizing the expression of genes involved in precursor supply from central carbon metabolism can ensure a steady stream of building blocks for PHA synthesis nih.gov.

PHAs containing aromatic side chains, such as those synthesized from this compound, exhibit distinct thermal and mechanical properties compared to their aliphatic counterparts. The presence of the bulky, rigid phenyl group in the side chain significantly influences the polymer's characteristics researchgate.net.

Generally, the incorporation of aromatic monomers like 3-hydroxy-5-phenylvalerate (3H5PhV) and 3-hydroxy-7-phenylheptanoate (3H7PhHp) results in polymers with a more amorphous nature and lower crystallinity. This, in turn, affects their thermal properties. Aromatic-containing PHAs typically have lower glass transition temperatures (Tg) and melting temperatures (Tm) compared to short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). For example, many aromatic PHAs are elastomers with Tg values ranging from -53 to -28°C and Tm values between 45 and 69°C researchgate.net. These properties make them more flexible and less brittle than highly crystalline PHAs.

The mechanical properties are also significantly altered. While PHB is known for being stiff and brittle, similar to polypropylene, aromatic PHAs often behave as thermoplastic elastomers, with increased elasticity and toughness mdpi.com. The specific monomer composition and the length of the aliphatic spacer between the ester linkage and the phenyl group in the side chain are key factors in determining the final properties of the material. The ability to produce copolymers like P(3H5PhV-co-3H7PhHp) allows for the fine-tuning of these properties by varying the ratio of the different aromatic monomers nih.gov.

| Property | Typical Aliphatic PHA (e.g., PHB) | Typical Aromatic PHA (e.g., P(3H5PhV)) |

|---|---|---|

| Crystallinity | High | Low to amorphous |

| Glass Transition Temp. (Tg) | ~5-10 °C | Often below 0 °C |

| Melting Temp. (Tm) | ~170-180 °C | ~45-70 °C |

| Mechanical Nature | Stiff, brittle thermoplastic | Flexible, elastomeric |

Advanced Analytical and Research Methodologies Applied to 7 Phenylheptanoic Acid Studies

Spectroscopic and Chromatographic Characterization Techniques

The primary characterization of 7-Phenylheptanoic acid is established through standard spectroscopic and chromatographic techniques, which confirm its identity, purity, and structural properties. These methods are fundamental for quality control and for ensuring the compound's suitability for further use in research and synthesis.

Gas Chromatography (GC) is a common technique used to assess the purity of this compound, with typical assays requiring a purity level of greater than 96.0%. thermofisher.com Spectroscopic data is also available, providing insight into the compound's molecular structure and chemical properties. While comprehensive datasets are not widely published in peer-reviewed studies, key physical and chemical properties are reported by various chemical suppliers.

Below is a table summarizing the reported analytical and physical data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Assay (GC) | > 96.0% |

| Refractive Index | 1.5045 - 1.5095 (as melt) |

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.034 g/cm³ |

| pKa | 4.77 ± 0.10 (Predicted) |

| LogP | 3.26420 |

| Data sourced from various chemical suppliers and databases. thermofisher.comlookchem.com |

Enzyme Kinetic Assays and Mechanistic Elucidation

A thorough search of scientific literature did not yield specific studies detailing enzyme kinetic assays or mechanistic elucidation for this compound. Research in this area would typically involve investigating the compound's potential to inhibit or serve as a substrate for specific enzymes, determining kinetic parameters like Kₘ and Vₘₐₓ, and clarifying its mechanism of action. At present, such dedicated studies for this compound are not available in published literature.

In Vitro Cellular and Biochemical Investigations

There is a lack of specific published in vitro studies focusing on the cellular and biochemical effects of this compound. Such investigations would be necessary to understand its biological activity, potential cytotoxicity, and effects on cellular pathways.

In Vivo Animal Model Studies for Efficacy and Biological Impact

No specific in vivo studies using animal models to evaluate the efficacy or biological impact of this compound were identified in the scientific literature. While research has been conducted on derivatives of similar structures, such as 2-amino-7-phosphono-heptanoic acid, in models of neurological conditions, this work does not directly concern this compound itself. nih.gov

Formulation and Delivery System Enhancement Strategies

Information regarding specific formulation and drug delivery enhancement strategies for this compound is not available in the current body of scientific literature. Research in this area would focus on improving the compound's solubility, stability, and bioavailability through techniques such as lipid-based formulations (e.g., liposomes, nanoemulsions) or prodrug strategies, which are generally applied to fatty acids to enhance their therapeutic potential. nih.govnih.gov However, no such applications have been specifically documented for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

No specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) analyses featuring this compound were found in the reviewed literature. QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgcreative-biostructure.com While QSAR studies have been performed on various classes of fatty acids and their derivatives to predict properties and guide the design of new molecules, a specific analysis including this compound has not been published. nih.govresearchgate.net

Future Perspectives and Research Directions for 7 Phenylheptanoic Acid

Elucidating Novel Biological Targets and Therapeutic Applications

The future of 7-Phenylheptanoic acid in the pharmaceutical sciences lies in moving beyond its role as a simple building block to identifying its own biological activities and those of its complex derivatives. Research into its therapeutic potential is an expanding frontier, with several promising avenues being explored.

One area of investigation is the development of derivatives with enzyme inhibitory activity. For instance, a related compound, 7-oxo-7-phenylheptanoic acid, is being studied for its ability to inhibit tryptophan indole (B1671886) lyase. innospk.com This enzyme is implicated in the production of uremic toxins, and its inhibition represents a potential therapeutic strategy for slowing the progression of chronic kidney disease. innospk.com Furthermore, a recent study has highlighted the potential renoprotective effects of a this compound-Hydroxypropyl β-Cyclodextrin complex in a mouse model of chronic kidney disease, suggesting a direct therapeutic application. bohrium.com

The core structure of this compound also serves as a scaffold for developing analogues that target the central nervous system. While not a direct derivative, the conceptual framework of modifying a phenyl-terminated alkyl chain is evident in the development of biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, which have been characterized as potent N-methyl-D-aspartate (NMDA) receptor antagonists with potential applications in neurological disorders. The exploration of this compound derivatives for similar targets could yield novel therapeutic agents.

The natural occurrence of various ω-phenylalkanoic acids with reported biological activities, such as antifungal and bronchodilatory properties, provides a strong rationale for the systematic screening of this compound and its analogues against a wide range of biological targets. wikipedia.org Future research will likely involve high-throughput screening of this compound derivatives against diverse panels of enzymes, receptors, and ion channels to uncover novel pharmacological activities.

Advancements in Synthetic Routes for Complex Analogues

The realization of the therapeutic potential of this compound is intrinsically linked to the development of advanced synthetic methods to create a diverse library of complex analogues for structure-activity relationship (SAR) studies. While the parent compound is commercially available, the synthesis of derivatives with varied functional groups on the phenyl ring and the alkyl chain is crucial for optimizing biological activity.

Future synthetic strategies will likely focus on the late-stage functionalization of the this compound scaffold. This approach allows for the rapid generation of a multitude of analogues from a common intermediate. Techniques such as C-H activation and functionalization of the phenyl ring will be instrumental in introducing a wide range of substituents, including halogens, nitro groups, and various alkyl and aryl moieties. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Moreover, the development of novel catalytic systems will be essential for the efficient and selective synthesis of complex derivatives. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities onto the aromatic ring. The exploration of asymmetric synthesis will also be critical for accessing enantiomerically pure analogues, which is often a prerequisite for the development of potent and selective therapeutic agents. The synthesis of open-chain analogues, as has been explored for other complex molecules, could also lead to compounds with improved biological activity and pharmacokinetic profiles. nih.gov

Integration into Biomaterial Development and Bioremediation Strategies

The unique physicochemical properties of this compound, combining a hydrophobic phenylalkyl tail with a hydrophilic carboxylic acid head group, make it an attractive candidate for applications in biomaterials and bioremediation.

Biomaterial Development:

A significant future direction for this compound is its use as a monomer for the synthesis of novel biodegradable polymers. Specifically, ω-phenylalkanoic acids can be utilized by certain bacteria, such as Pseudomonas putida, in cometabolism processes to produce aromatic polyesters known as polyhydroxyalkanoates (PHAs). researchgate.net These bioplastics have the advantage of being biodegradable and can be produced from renewable resources. nih.gov The incorporation of the phenyl group from this compound into the polymer backbone can impart unique thermal and mechanical properties to the resulting PHA, potentially expanding its range of applications in packaging, medicine, and agriculture. Future research will focus on optimizing the microbial production of these phenyl-functionalized PHAs and characterizing their material properties.

Bioremediation Strategies:

The amphiphilic nature of this compound suggests its potential utility in bioremediation, particularly in the cleanup of environmental pollutants. Its structure is analogous to that of a biosurfactant, which can increase the bioavailability of hydrophobic contaminants, such as petroleum hydrocarbons, making them more accessible to microbial degradation. While direct studies on this compound for this purpose are yet to be conducted, the principle of using fatty acid derivatives in bioremediation is well-established.

Furthermore, there is potential for its application in phytoremediation, a process that uses plants to remove pollutants from the soil. Organic acids are known to enhance the uptake of heavy metals by plants. vilniustech.lt Future investigations could explore whether this compound or its derivatives can act as chelating agents to facilitate the phytoextraction of heavy metals from contaminated soils.

Comprehensive Investigations into Long-Term Biological Effects and Mechanistic Pathways

A thorough understanding of the long-term biological effects and metabolic fate of this compound is paramount for its safe and effective application in any therapeutic or environmental context. Future research in this area will need to address several key aspects.

The metabolic pathway of ω-phenylalkanoic acids in mammals involves β-oxidation, a process that occurs in both peroxisomes and mitochondria. tandfonline.com The length of the alkyl chain is a critical determinant of where this process is initiated, with longer chains being shortened in the peroxisomes before further metabolism in the mitochondria. tandfonline.com For this compound, with its seven-carbon chain, it is likely metabolized by mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD). tandfonline.com Detailed metabolic profiling studies will be necessary to identify all the resulting metabolites and to understand the kinetics of its breakdown and excretion. These studies are crucial for predicting potential drug-drug interactions and for identifying any long-lived metabolites that could have their own biological activities or toxicities.

Long-term in vivo studies in animal models will be essential to assess the chronic effects of this compound exposure. These studies will need to monitor for any potential organ toxicity, carcinogenicity, and reproductive and developmental effects. Understanding the complete toxicology profile is a non-negotiable step before any clinical application can be considered.

Finally, elucidating the precise molecular mechanisms of action for any observed biological activity will be a key research focus. This will involve identifying the specific cellular targets with which this compound or its active metabolites interact. Techniques such as affinity chromatography, proteomics, and genetic screening will be employed to pinpoint these targets. A detailed understanding of the mechanistic pathways will not only support the development of therapeutic applications but also provide a framework for assessing any potential off-target effects.

常见问题

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities or stereochemical variations. Employ chiral chromatography to isolate enantiomers and assess their individual activities. Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) and meta-analysis of existing datasets .

Q. How can computational modeling optimize the design of this compound-based probes for biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like fatty acid-binding proteins. Validate models with molecular dynamics simulations (GROMACS) to assess stability. Synthesize top candidates and confirm activity via isothermal titration calorimetry (ITC) or fluorescence polarization .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Use design of experiments (DoE) to identify critical factors (e.g., catalyst concentration, reaction time). Characterize batches with Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) to ensure crystallinity consistency .

Data and Research Gaps

Q. Why are there inconsistencies in reported melting points for this compound?

- Methodological Answer : Variations (e.g., ~20°C vs. higher values) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) with controlled cooling rates to identify polymorphs. Purity must be confirmed via elemental analysis (C, H, O) and Karl Fischer titration for moisture content .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Conduct acute toxicity assays using Daphnia magna or zebrafish embryos (OECD guidelines). Measure LC₅₀ values and bioaccumulation potential via octanol-water partition coefficient (log P) calculations. Compare results to structurally similar compounds (e.g., benzoic acid derivatives) for risk assessment .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。